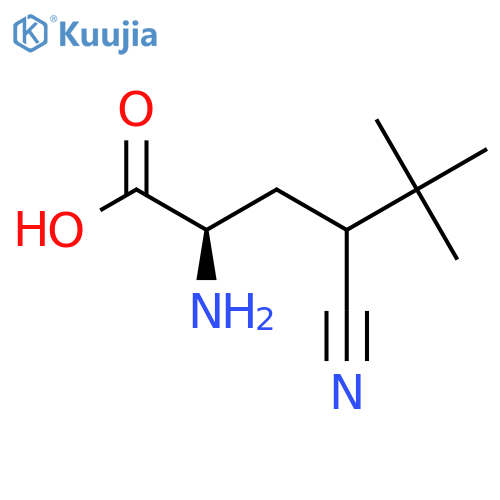

Cas no 2137364-19-1 ((2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid)

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid

- EN300-1299346

- 2137364-19-1

-

- インチ: 1S/C9H16N2O2/c1-9(2,3)6(5-10)4-7(11)8(12)13/h6-7H,4,11H2,1-3H3,(H,12,13)/t6?,7-/m1/s1

- InChIKey: LMCHMKMJKZITHU-COBSHVIPSA-N

- ほほえんだ: OC([C@@H](CC(C#N)C(C)(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 184.121177757g/mol

- どういたいしつりょう: 184.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 87.1Ų

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299346-2500mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-500mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 500mg |

$1084.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-10000mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 10000mg |

$4852.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-1000mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 1000mg |

$1129.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-250mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-0.05g |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 0.05g |

$1188.0 | 2023-06-06 | ||

| Enamine | EN300-1299346-5000mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 5000mg |

$3273.0 | 2023-09-30 | ||

| Enamine | EN300-1299346-0.1g |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 0.1g |

$1244.0 | 2023-06-06 | ||

| Enamine | EN300-1299346-2.5g |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 2.5g |

$2771.0 | 2023-06-06 | ||

| Enamine | EN300-1299346-100mg |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid |

2137364-19-1 | 100mg |

$993.0 | 2023-09-30 |

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acidに関する追加情報

(2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid: A Comprehensive Overview

The compound with CAS No. 2137364-19-1, known as (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid, is a unique organic molecule that has garnered attention in various scientific and industrial fields. This compound is characterized by its complex structure, which includes an amino group, a cyano group, and two methyl groups attached to a six-carbon chain. The stereochemistry at the second carbon (R configuration) plays a crucial role in determining its properties and applications.

Chemical Structure and Properties

The molecular structure of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid is defined by its functional groups: the amino group (-NH₂), the cyano group (-CN), and the two methyl groups (-CH₃) on the fifth carbon. These groups contribute to its chemical reactivity and physical properties. The amino group imparts basicity, while the cyano group introduces electron-withdrawing effects, enhancing the compound's ability to participate in various chemical reactions. The methyl groups increase the molecule's hydrophobicity, making it suitable for applications in both organic and aqueous environments.

Synthesis and Manufacturing

The synthesis of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid involves a series of carefully controlled reactions. Typically, the process begins with the preparation of a suitable precursor, such as a nitrile or an amine derivative. Recent advancements in asymmetric synthesis have enabled the selective formation of the R configuration at the second carbon, ensuring high enantiomeric purity. This is achieved through the use of chiral catalysts or resolution techniques, which are critical for maintaining the compound's desired stereochemistry.

Applications in Pharmaceutical Research

One of the most promising applications of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid lies in pharmaceutical research. Its unique structure makes it a valuable building block for drug development. For instance, it has been used as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including cancer and neurodegenerative diseases. Recent studies have highlighted its potential as a modulator of key enzymes involved in these conditions.

Biological Activity and Mechanism

Research into the biological activity of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid has revealed its ability to interact with specific cellular pathways. For example, it has been shown to inhibit certain proteases and kinases, which are critical for disease progression. The compound's ability to cross cellular membranes efficiently further enhances its potential as a therapeutic agent. Ongoing studies are exploring its efficacy in preclinical models to determine its suitability for clinical trials.

Industrial Applications and Market Trends

Beyond pharmaceuticals, (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid finds applications in other industries such as agrochemicals and materials science. Its role as an intermediate in pesticide synthesis has been particularly notable due to its ability to enhance bioavailability and stability. Market trends indicate increasing demand for this compound as industries seek sustainable and efficient production methods.

Environmental Considerations and Safety Profile

Evaluating the environmental impact of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid is crucial for sustainable practices. Studies have shown that it degrades under specific environmental conditions without posing significant risks to ecosystems when handled responsibly. Safety protocols emphasize proper storage and handling to minimize exposure risks for workers.

Future Directions and Research Opportunities

The future of (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid lies in exploring novel applications and optimizing its production processes. Emerging technologies such as green chemistry are expected to play a pivotal role in enhancing its sustainability profile. Additionally, research into its interactions with other biological systems could unlock new therapeutic potentials.

In conclusion, (2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid, with CAS No. 2137364-19-1, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties and promising biological activity position it as a key player in advancing scientific research and industrial innovation.

2137364-19-1 ((2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid) 関連製品

- 1292046-51-5(2-Chloro-N-(cyanomethyl)-N-ethyl-6-fluorobenzeneacetamide)

- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)

- 1267164-36-2(5-{(3-cyanopropyl)sulfanylmethyl}furan-2-carboxylic acid)

- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)

- 1523183-96-1(1-(2-methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-ol)

- 1806930-24-4(2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride)

- 1432680-10-8(2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)

- 114366-10-8(1-(5-Ethylpyridin-2-yl)-N-methylmethanamine)

- 985-11-5(Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1))

- 1801766-66-4(tert-butyl 3-fluoro-4-oxo-8-azaspiro[4.5]decane-8-carboxylate)